

In-Depth Technical Guide to the Spectroscopic Identification of Gelidoside

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Compound of Interest

Compound Name: *Gelidoside*

Cat. No.: *B593530*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of **Gelidoside**, an iridoid glycoside. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the analysis and application of this natural compound.

Introduction to Gelidoside

Gelidoside is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. Accurate identification and structural elucidation of **Gelidoside** are fundamental for quality control, standardization of extracts, and further investigation into its pharmacological properties. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about its molecular structure and composition.

Spectroscopic Data for Gelidoside Identification

The following tables summarize the key spectroscopic data for the identification of **Gelidoside**. These values have been compiled from scientific literature and represent the characteristic spectroscopic signature of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide information on the chemical environment of each proton and carbon atom in the **Gelidoside** molecule.

Table 1: ^1H NMR Spectroscopic Data for **Gelidoside** (500 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.75	d	1.5
3	7.48	s	5.0
5	3.10	m	
6	1.85, 2.15	m	
7	4.80	t	
8	1.95	m	8.0, 1.5
9	2.85	dd	
10	1.15	d	7.0
1'	4.65	d	8.0
2'	3.20	t	8.0
3'	3.35	t	8.0
4'	3.30	t	8.0
5'	3.40	m	8.0
6'	3.70, 3.90	m	

Table 2: ^{13}C NMR Spectroscopic Data for **Gelidoside** (125 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)
1	95.2
3	152.1
4	110.5
5	38.6
6	32.8
7	80.1
8	45.3
9	52.7
10	21.9
11	170.1
1'	100.2
2'	74.8
3'	77.9
4'	71.7
5'	78.1
6'	62.9

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable insights into the structure of the molecule, particularly the nature and linkage of the glycosidic moiety.

Table 3: Mass Spectrometry Data for **Gelidoside**

Ionization Mode	Mass Analyzer	Observed m/z	Molecular Formula
ESI-MS (Positive)	TOF	$[M+Na]^+$	$C_{16}H_{24}O_{10}Na$
HR-ESI-MS (Positive)	Orbitrap	$[M+H]^+$	$C_{16}H_{25}O_{10}$

Key Fragmentation Pathways: Under collision-induced dissociation (CID), a characteristic fragmentation of iridoid glycosides is the neutral loss of the glucose moiety (162 Da), leading to a prominent fragment ion corresponding to the aglycone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in the molecule.

Table 4: IR and UV-Vis Spectroscopic Data for **Gelidoside**

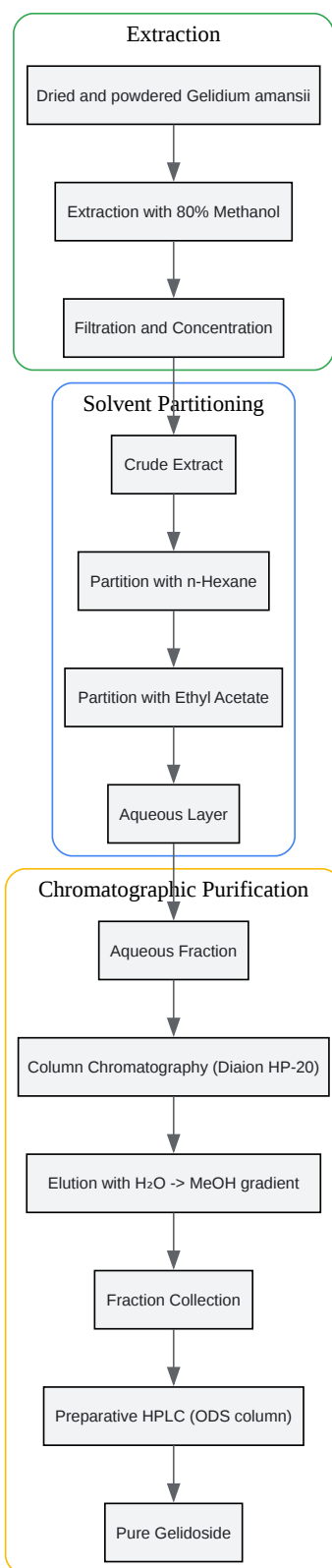
Spectroscopic Technique	Solvent	Absorption Maxima (λ_{max} or ν_{max})	Assignment
UV-Vis	Methanol	235 nm	α,β -unsaturated ester
IR (KBr)	-	3400 cm^{-1}	O-H stretching
1710 cm^{-1}	C=O stretching (ester)		
1640 cm^{-1}	C=C stretching		
1075 cm^{-1}	C-O stretching		

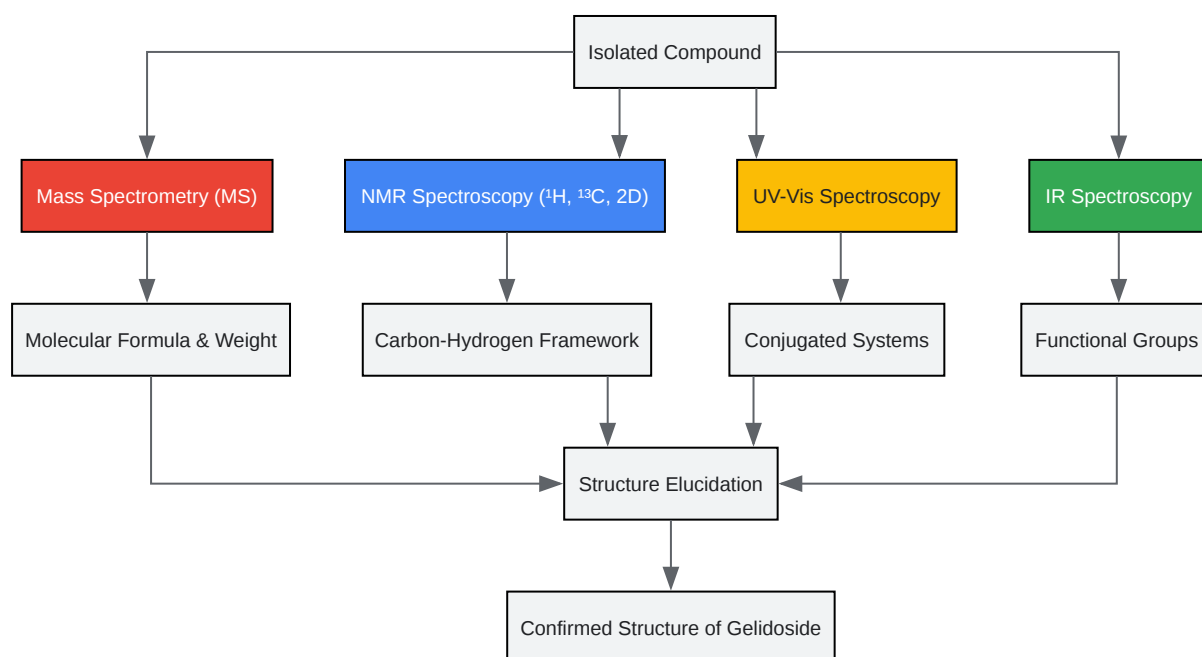
Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible spectroscopic data.

Isolation of Gelidoside

The following is a general workflow for the isolation of **Gelidoside** from its natural source, typically the red algae of the Gelidium species.





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